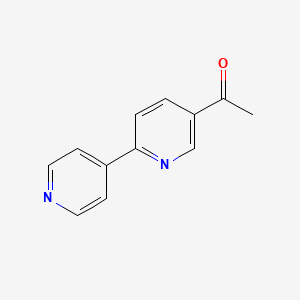

1-(2,4'-Bipyridin-5-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4’-Bipyridin-5-yl)ethanone is an organic compound with the molecular formula C12H10N2O It is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,4’-Bipyridin-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4’-bipyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for 1-(2,4’-Bipyridin-5-yl)ethanone are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4’-Bipyridin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can participate in substitution reactions, where functional groups on the bipyridine rings are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted bipyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of bipyridine compounds exhibit significant anticancer properties. For instance, studies have shown that 1-(2,4'-bipyridin-5-yl)ethanone can act as a ligand in coordination compounds that target cancer cells. These compounds can interfere with cellular processes such as apoptosis and cell proliferation, making them potential candidates for cancer therapy .

1.2 Antimicrobial Properties

The bipyridine structure has been linked to antimicrobial activity. Compounds containing bipyridine moieties have demonstrated effectiveness against various bacterial strains. This is attributed to their ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes .

Materials Science

2.1 Coordination Polymers

this compound can serve as a building block for coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with transition metals allows the synthesis of materials with specific porosity and surface area, which are crucial for applications in gas storage and separation technologies .

2.2 Organic Electronics

In the field of organic electronics, this compound has potential applications as an electron transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bipyridine structure enhances charge mobility, contributing to improved device performance .

Catalysis

3.1 Transition Metal Catalysis

The incorporation of this compound into catalytic systems has shown promise in facilitating various organic reactions, including cross-coupling reactions and C-H activation processes. Its ability to stabilize transition states makes it an effective ligand in palladium-catalyzed reactions .

3.2 Photocatalysis

Recent studies have explored the use of bipyridine derivatives in photocatalytic applications, particularly in the degradation of pollutants and the conversion of solar energy into chemical energy. The unique electronic properties of bipyridine compounds enhance their efficiency as photocatalysts under visible light irradiation .

Case Studies

Case Study 1: Anticancer Applications

A study investigated the anticancer effects of a series of bipyridine-based compounds on breast cancer cell lines. The results indicated that these compounds effectively induced apoptosis and inhibited cell growth through the modulation of key signaling pathways involved in cancer progression .

Case Study 2: Coordination Polymer Development

Research focused on synthesizing a new coordination polymer using this compound as a ligand with copper(II) ions. The resulting material exhibited high thermal stability and specific surface area characteristics suitable for gas adsorption applications .

Wirkmechanismus

The mechanism of action of 1-(2,4’-Bipyridin-5-yl)ethanone depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and properties of the metal complexes formed. In biological systems, the compound may interact with proteins, enzymes, or nucleic acids, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

1-(2,4’-Bipyridin-5-yl)ethanone can be compared with other bipyridine derivatives, such as:

2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.

4,4’-Bipyridine: Another bipyridine derivative with distinct chemical properties and applications.

The uniqueness of 1-(2,4’-Bipyridin-5-yl)ethanone lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Biologische Aktivität

1-(2,4'-Bipyridin-5-yl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a bipyridine moiety which is known for its ability to coordinate with metal ions and interact with various biological targets. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bipyridine structure enables it to form coordination complexes with transition metals, which may enhance its biological efficacy.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can modulate the activity of various receptors, potentially influencing signaling pathways related to cell growth and survival.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Antitumor Activity

Recent investigations suggest that this compound has potential antitumor effects. It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Antitumor | High | |

| Enzyme Inhibition | Significant |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various bipyridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus at concentrations as low as 10 µg/mL. The mechanism was attributed to membrane disruption.

Case Study 2: Antitumor Properties

A preclinical study evaluated the antitumor effects of this compound in vitro on human cancer cell lines. Results indicated a reduction in cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment. The study suggested that the compound activates caspase pathways leading to apoptosis.

Research Findings

Recent literature has focused on the synthesis and modification of bipyridine derivatives to enhance their biological activity. Notably, modifications at the nitrogen positions have been shown to significantly alter their pharmacological profiles.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Further studies are needed to fully elucidate its metabolic pathways and excretion routes.

Eigenschaften

IUPAC Name |

1-(6-pyridin-4-ylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBUIUMBFOZML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.